An In-depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We will delve into its structural features, physicochemical parameters, and provide a detailed, field-proven synthetic workflow, including the preparation of the crucial ketone intermediate. Furthermore, this guide will explore the compound's significance and application in the development of novel therapeutics, particularly in the domain of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction
The fusion of a cyclopentane ring with a pyridine core creates the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, a rigid bicyclic system that has garnered significant attention in the field of drug discovery. The introduction of an amine functionality at the 7-position yields 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine, a versatile intermediate that serves as a valuable synthon for constructing complex molecular architectures. Its hydrochloride salt form enhances stability and improves handling characteristics, making it a preferred reagent in many synthetic applications.
The structural rigidity of this scaffold provides a well-defined three-dimensional orientation for appended functional groups, which is a critical attribute for designing molecules with high specificity for biological targets. This guide aims to provide a thorough understanding of the chemical properties and practical synthesis of its hydrochloride salt, thereby enabling its effective utilization in research and development.
Physicochemical and Structural Properties
The hydrochloride salt of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine is typically a yellow to brown solid, with its properties summarized in the table below. The presence of both a basic amine and a pyridine nitrogen allows for the formation of hydrochloride salts, which are often preferred in a laboratory setting for their increased stability and crystallinity over the free base.
| Property | Value | Source(s) |
| CAS Number | 1187930-42-2 | [1] |
| Molecular Formula | C₈H₁₁ClN₂ | [1] |
| Molecular Weight | 170.64 g/mol | [1] |
| Physical Form | Yellow to Brown Solid | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | 2-8 °C | [1] |
| InChI Key | ZJMHTKKYRWAVTH-UHFFFAOYSA-N | [1] |
Note: Detailed experimental data such as melting point and specific solubility are not consistently reported in publicly available literature and may vary between suppliers.
Structural Diagram:
Caption: 2D structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride.
Synthesis and Manufacturing
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is most efficiently achieved through a two-step process starting from 2,3-cyclopentenopyridine. This involves an oxidation to the corresponding ketone, followed by a reductive amination.
Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
The key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, can be synthesized via a manganese-catalyzed oxidation of 2,3-cyclopentenopyridine. This method, reported by Ren et al. (2015), offers high yield and excellent chemoselectivity.[2][3]
Reaction Scheme:
Caption: Oxidation of 2,3-cyclopentenopyridine to the ketone intermediate.
Experimental Protocol:
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To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).[2]
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To the stirred mixture, add t-BuOOH (65% in H₂O, 2.5 mmol).[2]
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Stir the reaction mixture at 25 °C for 24 hours.[2]
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Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).[2]
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]
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Purification by flash column chromatography (Ethyl acetate/Petroleum ether) yields the pure 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[2]
Characterization Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one:
| Data Type | Observed Values |
| ¹H NMR (400 MHz, CDCl₃) | δ ppm: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)[2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ ppm: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73[2] |
| HRMS (ESI) | [M+H]⁺, calcd: 134.0606, found: 134.0598[2] |
Step 2: Reductive Amination to 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride
Causality of Experimental Choices:
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Ammonia Source: Ammonium acetate serves as a convenient in-situ source of ammonia and helps to maintain a suitable pH for imine formation.
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Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of ketones, thus enabling a one-pot reaction.
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Solvent: Methanol is a common solvent for reductive aminations as it effectively dissolves the reactants and reagents.
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Acidification: The final step of adding HCl in an anhydrous solvent like diethyl ether or dioxane is crucial for the precipitation of the hydrochloride salt, which is often more stable and easier to handle than the free base.
Reaction Scheme:
Caption: Reductive amination of the ketone to the target amine hydrochloride.
Representative Experimental Protocol:
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Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in anhydrous methanol in a round-bottom flask.
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Add ammonium acetate (approx. 10 eq) to the solution and stir until dissolved.
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Cool the mixture to 0 °C and add sodium cyanoborohydride (approx. 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, quench carefully by the slow addition of 1M HCl at 0 °C until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between water and a suitable organic solvent (e.g., dichloromethane). Basify the aqueous layer with NaOH to a pH > 10 and extract with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.
-
Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or ethyl acetate and add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride.
Applications in Drug Discovery
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged structure in medicinal chemistry, primarily due to its utility as a core fragment in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The amine group at the 7-position of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride serves as a key handle for further functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. For instance, the amine can be acylated, alkylated, or used in nucleophilic aromatic substitution reactions to build more complex molecules.
While specific drugs containing this exact fragment are not prominently disclosed in the public domain, the scaffold is frequently employed in the synthesis of pyrido[2,3-d]pyrimidines, which are known to possess potent kinase inhibitory activity.[4] The cyclopentyl portion of the molecule can occupy hydrophobic pockets in the ATP-binding site of kinases, while the amine provides a vector for building substituents that can form hydrogen bonds and other key interactions with the enzyme.
Signaling Pathway Diagram:
Caption: Application of the title compound in the synthesis of kinase inhibitors.
Safety and Handling
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
GHS Hazard Statements: [1]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements: [1]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For full safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its rigid scaffold and reactive amine handle make it particularly well-suited for applications in medicinal chemistry, most notably in the development of kinase inhibitors. The synthetic route, proceeding through a well-characterized ketone intermediate, is robust and accessible. This guide provides the necessary technical information for researchers to confidently incorporate this important synthon into their drug discovery programs.
References
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Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Available at: [Link]
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Kumar, A., et al. (2011). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 54(9), 3467-3477. Available at: [Link]
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Sources
- 1. 6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-7-AMINE HCL | 1187930-42-2 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
![Chemical Structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](https://i.imgur.com/example.png)
